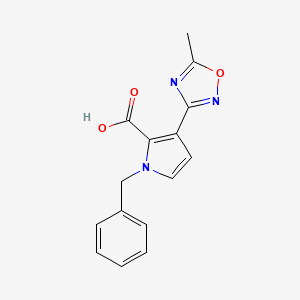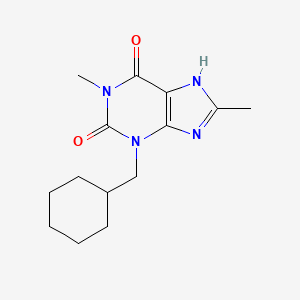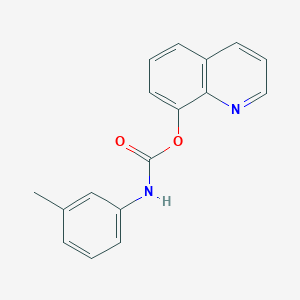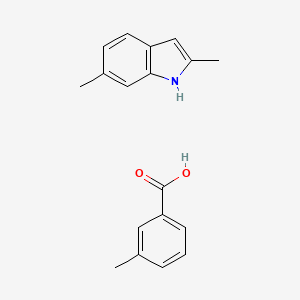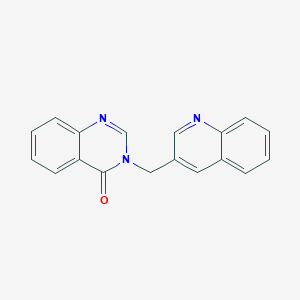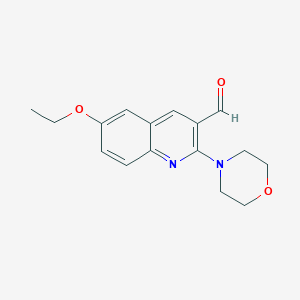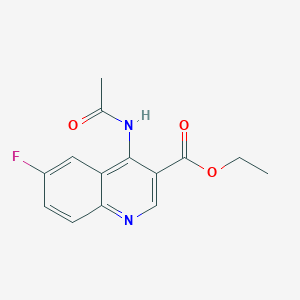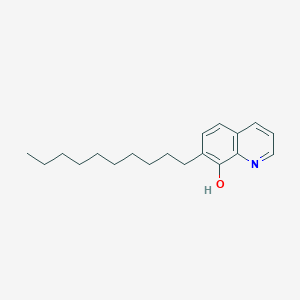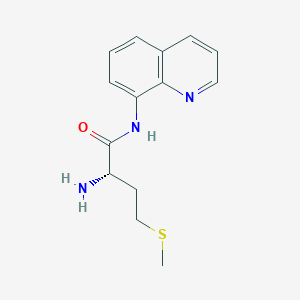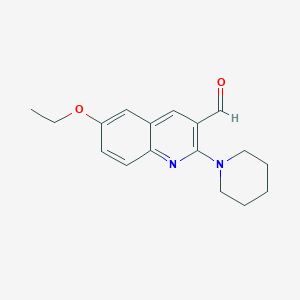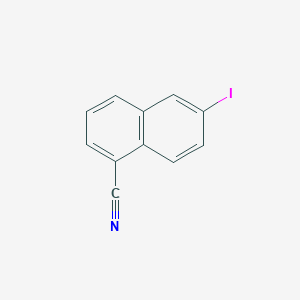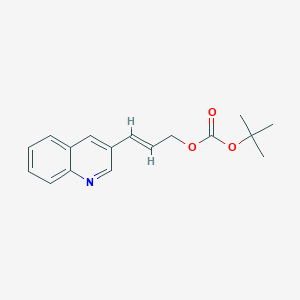
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is an organic compound that features a tert-butyl group, a quinoline moiety, and an allyl carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allyl alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Starting Materials: Quinoline derivative, tert-butyl chloroformate, allyl alcohol.
Reaction Conditions: Mild temperature (0-25°C), inert atmosphere (e.g., nitrogen or argon), and a base (triethylamine or pyridine).
Procedure: The quinoline derivative is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of the base and tert-butyl chloroformate. The mixture is stirred, and allyl alcohol is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline alcohol and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures, inert atmosphere.
Substitution: Amines, thiols; room temperature to moderate heating.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions; room temperature to moderate heating.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Hydrolysis: Quinoline alcohol and carbon dioxide.
科学研究应用
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-Butyl (3-(quinolin-3-yl)allyl) carbonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
tert-Butyl (quinolin-3-yl) carbonate: Lacks the allyl group but shares the quinoline and carbonate moieties.
tert-Butyl (3-(pyridin-3-yl)allyl) carbonate: Contains a pyridine moiety instead of quinoline.
tert-Butyl (3-(isoquinolin-3-yl)allyl) carbonate: Features an isoquinoline moiety instead of quinoline.
Uniqueness
tert-Butyl (3-(quinolin-3-yl)allyl) carbonate is unique due to the presence of both the quinoline and allyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse biological activities.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+ |
InChI 键 |
HJMZDIBWGNSWDF-VOTSOKGWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1 |
规范 SMILES |
CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


